1-(4-bromophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure, and is substituted with a bromophenyl group and a cyclohexyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that this compound might interact with its targets, possibly kinases, leading to changes in their activity.
Biochemical Pathways
Given the wide range of biological activities related to the pyrrolopyrazine scaffold , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Result of Action
Given the wide range of biological activities related to the pyrrolopyrazine scaffold , it can be inferred that this compound may have various effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves a multi-step process:
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Formation of the Pyrrolo[1,2-a]pyrazine Core: : This can be achieved through the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the pyrrolo[1,2-a]pyrazine core .
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Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a substitution reaction, where a suitable bromophenyl halide reacts with the pyrrolo[1,2-a]pyrazine core under basic conditions.
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Cyclohexyl Group Addition: : The cyclohexyl group is typically introduced through an amide bond formation reaction, where cyclohexylamine reacts with the carboxylic acid derivative of the pyrrolo[1,2-a]pyrazine core.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
1-(4-bromophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
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Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
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Cyclization: : Intramolecular cyclization reactions can be induced under specific conditions to form additional ring structures, potentially leading to novel heterocyclic compounds.
Scientific Research Applications
1-(4-bromophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of applications in scientific research:
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Chemistry: : The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
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Industry: : It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-bromophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
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Imidazo[1,2-a]pyridines: : These compounds share a similar fused bicyclic structure and have been studied for their biological activities, including antimicrobial and antitumor properties .
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Imidazo[1,2-a]pyrimidines: : These compounds also feature a fused bicyclic core and have been explored for their potential in drug development .
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Pyrazinamide: : A well-known compound used in the treatment of tuberculosis, which shares the pyrazine core structure .
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h4,7-12,17,19H,1-3,5-6,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXTNGCJDQHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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